molecular formula C9H9Br2NO2 B1410000 Ethyl 2,3-dibromopyridine-6-acetate CAS No. 1803779-44-3

Ethyl 2,3-dibromopyridine-6-acetate

Cat. No.: B1410000
CAS No.: 1803779-44-3
M. Wt: 322.98 g/mol
InChI Key: YJRDYJCPSKGHEO-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromopyridine-6-acetate is a chemical compound with the molecular formula C9H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dibromopyridine-6-acetate typically involves the bromination of pyridine derivatives. One common method includes the reaction of 2,3-dibromopyridine with ethyl acetate under specific conditions to yield the desired product. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the selective bromination at the 2 and 3 positions of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromopyridine-6-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Ethyl 2,3-dibromopyridine-6-acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2,3-dibromopyridine-6-acetate exerts its effects is primarily through its interactions with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromopyridine: Lacks the ethyl acetate group but shares the dibromo substitution pattern.

    Ethyl 2-bromopyridine-6-acetate: Contains only one bromine atom, making it less reactive in certain substitution reactions.

    Ethyl 2,3-dichloropyridine-6-acetate: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

Ethyl 2,3-dibromopyridine-6-acetate is unique due to the presence of two bromine atoms, which enhance its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(5,6-dibromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRDYJCPSKGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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